An In-depth Technical Guide to 1H-Benzimidazol-2-amine, 7-chloro-1-methyl-: A Molecule of Emerging Interest in Medicinal Chemistry
An In-depth Technical Guide to 1H-Benzimidazol-2-amine, 7-chloro-1-methyl-: A Molecule of Emerging Interest in Medicinal Chemistry
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential pharmacological applications of 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- . Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on benzimidazole derivatives to offer insights into this specific, yet lesser-studied, compound.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[] Numerous clinically approved drugs, including the antiulcer agent omeprazole and the anthelmintic mebendazole, feature this privileged scaffold.[2] The therapeutic versatility of benzimidazoles continues to drive research into novel derivatives with enhanced potency and selectivity. This guide focuses on a specific derivative, 7-chloro-1-methyl-1H-benzimidazol-2-amine, to explore how targeted substitutions on the core structure can modulate its chemical and biological profile.
Chemical Structure and Physicochemical Properties
The chemical structure of 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- is characterized by a benzimidazole core with three key substitutions: an amine group at the 2-position, a chlorine atom at the 7-position, and a methyl group on the nitrogen at the 1-position.
Systematic Name: 7-chloro-1-methyl-1H-benzimidazol-2-amine
Table 1: Predicted Physicochemical Properties of 1H-Benzimidazol-2-amine, 7-chloro-1-methyl-
| Property | Predicted Value | Rationale for Prediction |
| Molecular Formula | C₈H₈ClN₃ | Based on the chemical structure. |
| Molecular Weight | 181.62 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 170-185 | Based on the melting point of 2-Amino-7-chloro-1H-benzimidazole (180-190 °C), with a slight potential decrease due to N-methylation. |
| LogP (Octanol/Water) | ~2.0 - 2.5 | N-methylation generally increases lipophilicity compared to the parent N-H compound. |
| pKa (Basic) | ~5.0 - 6.0 | The 2-amino group is the primary basic center. N-methylation and the electron-withdrawing effect of the 7-chloro group will influence the basicity. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Typical for small molecule organic compounds with both polar (amine) and non-polar (aromatic rings, methyl group) features. |
Synthesis and Characterization
A plausible synthetic route for 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- can be devised based on established methodologies for the synthesis of substituted 2-aminobenzimidazoles. A common and effective approach involves the cyclization of an appropriately substituted o-phenylenediamine precursor.[3]
Proposed Synthetic Pathway
A logical synthetic strategy would involve a two-step process starting from a commercially available or readily synthesized chloro-substituted o-phenylenediamine.
Step 1: Synthesis of the 2-Aminobenzimidazole Core
The initial step would be the formation of the 2-aminobenzimidazole ring. This can be achieved by reacting 3-chloro-N1-methylbenzene-1,2-diamine with cyanogen bromide or a cyanamide solution.[4] This reaction typically proceeds via an intramolecular cyclization of an intermediate guanidine derivative.
Step 2: N-Methylation
Alternatively, starting with 2-Amino-7-chloro-1H-benzimidazole, a selective N-methylation at the 1-position can be achieved. This reaction is often carried out using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.[5] The regioselectivity of the methylation (N1 vs. N3) can be influenced by the reaction conditions and the electronic nature of the substituents on the benzimidazole ring.
Caption: Proposed synthetic workflow for 1H-Benzimidazol-2-amine, 7-chloro-1-methyl-.
Characterization and Analytical Methods
The structural elucidation of the synthesized 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- would rely on a combination of modern analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, the N-methyl protons (a singlet), and the amine protons. The coupling patterns of the aromatic protons would confirm the 7-chloro substitution pattern.
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¹³C NMR would provide signals for all the carbon atoms in the molecule, including the characteristic chemical shift for the C2 carbon of the benzimidazole ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule. The fragmentation pattern could provide further structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=N stretching of the imidazole ring, and C-Cl stretching.
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High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the synthesized compound.
Potential Pharmacological Activities and Applications in Drug Development
The benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities.[6] The specific substitutions in 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- are likely to confer a distinct pharmacological profile.
The Influence of Substituents
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2-Amino Group: The 2-amino substituent is a common feature in many biologically active benzimidazoles and is often crucial for their interaction with biological targets. It can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors.
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7-Chloro Group: The presence of a chlorine atom can significantly impact the compound's properties. It is an electron-withdrawing group that can modulate the pKa of the molecule and influence its electronic distribution. Halogen atoms are also known to participate in halogen bonding, which can be a significant interaction in drug-receptor binding. Furthermore, the chloro group can increase the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and metabolic stability.[7] Chloro-substituted benzimidazoles have shown promising anticancer and antimicrobial activities.[6][8]
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1-Methyl Group: N-methylation can have several effects. It can increase metabolic stability by blocking a potential site of metabolism. It can also alter the conformation of the molecule and its ability to act as a hydrogen bond donor, which can fine-tune its binding affinity and selectivity for a particular target.[9]
Caption: Potential biological targets and pharmacological activities of the subject compound.
Potential Therapeutic Areas
Based on the activities of related benzimidazole derivatives, 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- could be investigated for the following therapeutic applications:
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Anticancer Activity: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways, including the inhibition of protein kinases and disruption of microtubule polymerization.[8] The presence of the 7-chloro substituent may enhance these activities.
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Antimicrobial Activity: The benzimidazole scaffold is found in several antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[10]
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Antiviral Activity: Certain benzimidazole derivatives have shown potent antiviral activity against a range of viruses by interfering with viral replication processes.
Safety and Handling
As with any novel chemical entity, 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. A comprehensive safety data sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.
Conclusion and Future Directions
1H-Benzimidazol-2-amine, 7-chloro-1-methyl- represents a promising, yet underexplored, molecule within the vast chemical space of benzimidazole derivatives. Its unique substitution pattern suggests the potential for interesting pharmacological activities. Future research should focus on the development of a robust synthetic route, full characterization of its physicochemical and spectroscopic properties, and comprehensive screening for biological activities. Such studies will be instrumental in unlocking the therapeutic potential of this and other novel benzimidazole compounds, contributing to the ongoing quest for new and effective medicines.
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